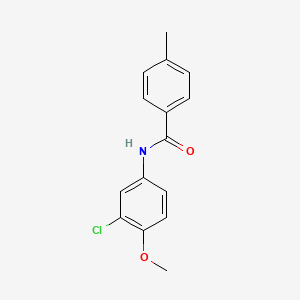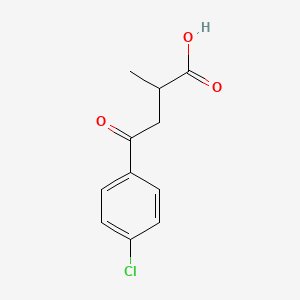
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid
説明
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid (4-chloromandelic acid, CMBA) is a synthetic organic compound that has been used in various scientific research applications. The compound is an aromatic acid that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
Molecular Docking and Optical Studies
4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid and its derivatives have been the subject of various molecular docking and optical studies. A study by Vanasundari et al. (2018) involved molecular docking, vibrational, structural, electronic, and optical investigations of 4-oxobutanoic acid derivatives. This research highlighted their potential as nonlinear optical materials due to the properties of their dipole moment and hyperpolarizabilities. The study also suggested biological activities linked to these compounds, particularly in inhibiting Placenta growth factor (PIGF-1), indicating their potential pharmacological importance (Vanasundari et al., 2018).
Crystal Structures and Photocyclization
Research by Bąkowicz and Turowska-Tyrk (2010) examined the crystal structures of this compound, revealing insights into its photochemical properties. The study focused on the geometrical parameters and the possibilities of Yang photocyclization in crystals. Such investigations are crucial for understanding the compound's stability and reactivity under different conditions (Bąkowicz & Turowska-Tyrk, 2010).
Spectroscopic Characterization
Further studies have been conducted on the spectroscopic characterization of 4-oxobutanoic acid derivatives. For instance, a study by Mary et al. (2017) investigated the reactive and spectroscopic properties of a derivative, providing valuable information on its vibrational wavenumbers, molecular electrostatic potential, and nonlinear optical properties. This study also explored the molecule's reactive sites, contributing to an understanding of its potential applications in various fields (Mary et al., 2017).
Synthesis and Reactivity
The synthesis of this compound and its derivatives has also been a subject of research. For example, the work by Xingxian (2012) involved synthesizing a chiral intermediate of sitagliptin, demonstrating the compound's relevance in the synthesis of important pharmaceuticals (Zhang Xingxian, 2012).
Oxidation Processes
In the field of environmental science, the compound's derivatives have been studied in oxidation processes. A study by Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a derivative of 4-chlorophenol, highlighting the potential environmental applications of these compounds in advanced oxidation processes (Bokare & Choi, 2011).
特性
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUBCGLEXRAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

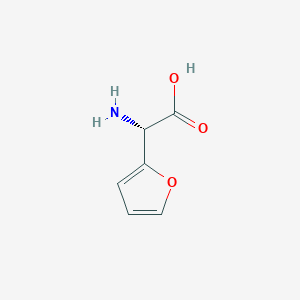
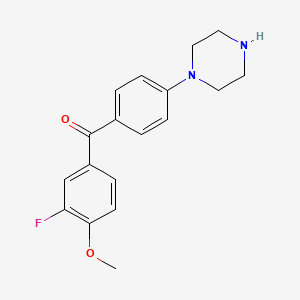
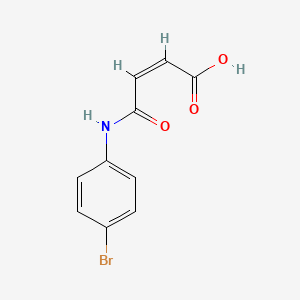
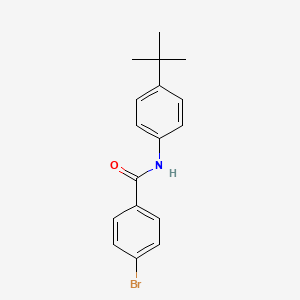

![2-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B1635568.png)
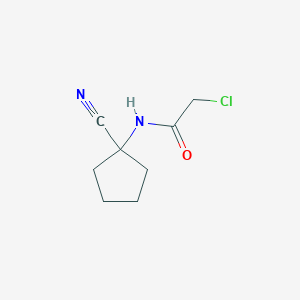
![5-[(Ethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B1635584.png)

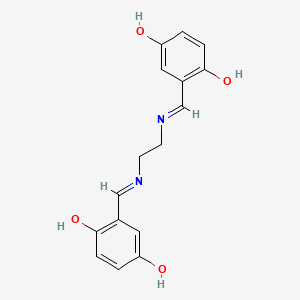
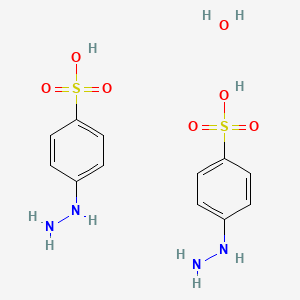
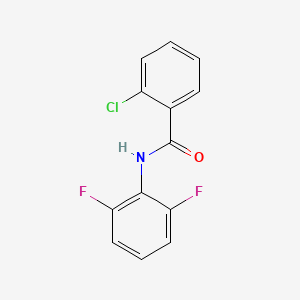
![N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B1635597.png)
